molecular formula C23H21N3O3 B11295499 N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11295499
M. Wt: 387.4 g/mol
InChI Key: PWMORGQFBLIWQM-UHFFFAOYSA-N
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Description

N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Naphthalene Group: The naphthalene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group is attached via a nucleophilic substitution reaction, where the phenol derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(methyl)phenoxy]acetamide
  • **N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group on the phenoxyacetamide moiety. This structural feature can influence the compound’s electronic properties, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H21N3O3/c1-15(2)16-10-12-18(13-11-16)28-14-21(27)24-23-25-22(29-26-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,14H2,1-2H3,(H,24,26,27)

InChI Key

PWMORGQFBLIWQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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